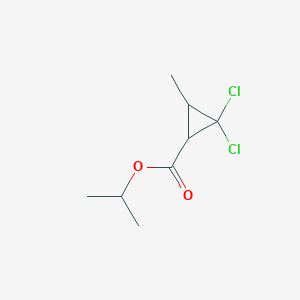

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate

Description

IUPAC Name: Propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate Synonyms: Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate CAS Number: 178213-78-0 Molecular Formula: C₈H₁₂Cl₂O₂ Molecular Weight: 211.08 g/mol Key Properties:

- LogP (Octanol-Water Partition Coefficient): 2.69

- Hydrogen Bond Acceptors: 2 (oxygen atoms in ester and cyclopropane substituents)

- Polar Surface Area: 26.3 Ų

- Rotatable Bonds: 3 (isopropyl group and cyclopropane substituents)

This compound is a cyclopropane derivative with two chlorine atoms and a methyl group on the cyclopropane ring, esterified with isopropanol.

Properties

IUPAC Name |

propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O2/c1-4(2)12-7(11)6-5(3)8(6,9)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFYDGAPRCIEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(Cl)Cl)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate typically involves the reaction of 2,2-dichloro-3-methylcyclopropanecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Compounds

Key Observations :

Ring Systems: The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to the more stable cyclohexanone ring in MXiPr .

Substituent Effects :

- The dichloro and methyl groups on the cyclopropane ring increase steric hindrance and lipophilicity compared to simpler esters like methyl chloroacetate .

- MXiPr’s methoxy and isopropylamine groups enable hydrogen bonding, contrasting with the purely hydrophobic substituents in the target compound .

LogP and Solubility :

Reactivity and Stability

Table 2: Reactivity Profiles

Key Observations :

Biological Activity

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate (IDMCP) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

IDMCP is characterized by the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 179.04 g/mol

- IUPAC Name : Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate

The compound features a cyclopropane ring substituted with two chlorine atoms and an isopropyl ester group, which contributes to its unique reactivity and biological properties.

Research indicates that IDMCP may interact with various biological targets, particularly in the context of receptor modulation. The compound has been studied for its potential effects on G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and regulation. Specifically, it has shown promise as a modulator of the GPR120 receptor, which is involved in metabolic processes and inflammation control .

Effects on Metabolic Disorders

IDMCP has been investigated for its potential therapeutic applications in metabolic disorders such as type 2 diabetes. Studies suggest that compounds similar to IDMCP can enhance insulin sensitivity and exert anti-inflammatory effects on adipose tissue and macrophages .

Case Studies

- Insulin Sensitivity Enhancement : A study demonstrated that IDMCP analogs could significantly improve glycemic control in diabetic models by modulating GPR120 activity. The results indicated a reduction in blood glucose levels and improved insulin response .

- Anti-inflammatory Properties : In vitro studies have shown that IDMCP can reduce pro-inflammatory cytokine production in macrophages. This effect is believed to be mediated through the activation of GPR120, leading to decreased inflammation associated with obesity and metabolic syndrome .

Table 1: Summary of Biological Activities of IDMCP

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Insulin Sensitivity | Improved glycemic control | |

| Anti-inflammatory | Reduced cytokine production | |

| Receptor Modulation | Activation of GPR120 |

Table 2: Comparative Analysis of IDMCP and Related Compounds

| Compound | Chemical Structure | Insulin Sensitivity Effect | Anti-inflammatory Effect |

|---|---|---|---|

| Isopropyl 2,2-Dichloro-3-Methylcyclopropanecarboxylate (IDMCP) | IDMCP Structure | Significant | Significant |

| Other GPR120 Modulators | Varies | Variable | Variable |

Q & A

Basic: What are the recommended synthetic routes for Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via esterification of 2,2-dichloro-3-methylcyclopropanecarboxylic acid with isopropanol under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, the acid chloride derivative may react with isopropanol in the presence of a base (e.g., pyridine) to minimize side reactions. Optimization involves:

- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of the cyclopropane ring .

- Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification yields.

- Purity monitoring : Use GC-MS or HPLC to track intermediate purity, as residual dichloro intermediates can reduce yield .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm, split due to ring strain) and isopropyl methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and dichloro-substituted carbons (δ 90–110 ppm).

- IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).

- GC-MS : Molecular ion peak (m/z ~240–250) with isotopic clusters from chlorine atoms (3:2 ratio for two Cl atoms).

- X-ray crystallography (advanced): Resolve stereochemistry of the cyclopropane ring and substituent orientation .

Advanced: How do steric and electronic effects of the dichloro and methyl substituents influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

The electron-withdrawing dichloro groups increase ring strain, making the cyclopropane susceptible to nucleophilic attack. The methyl group introduces steric hindrance, directing regioselectivity. To analyze:

- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict attack sites.

- Experimental validation : Perform nucleophilic ring-opening reactions with amines or thiols under controlled conditions. Monitor kinetics via UV-Vis or NMR to correlate substituent effects with reaction rates .

Advanced: How can contradictory data on thermal stability in literature be resolved?

Methodological Answer:

Discrepancies often arise from differing experimental setups. To address this:

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres.

- DSC studies : Measure phase transitions and exothermic/endothermic events.

- Control humidity : Use sealed containers or desiccants, as hydrolysis of dichloro groups may mimic thermal degradation .

- Replicate conditions : Standardize heating rates (e.g., 10°C/min) and sample purity (≥95% by HPLC) to ensure comparability.

Advanced: What strategies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Correlate optical activity with retention times.

- Derivatization : Convert the ester to a diastereomeric amide using a chiral amine (e.g., (R)-α-methylbenzylamine) and analyze via ¹H NMR .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile dichloro byproducts.

- PPE : Wear nitrile gloves and safety goggles; dichloro compounds may cause skin/eye irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass bottles at 4°C to prevent photodegradation and thermal decomposition .

Advanced: How can computational methods predict the compound’s environmental persistence or toxicity?

Methodological Answer:

- QSAR models : Input molecular descriptors (e.g., logP, polar surface area) into EPI Suite or TEST software to estimate biodegradability and LC₅₀ values.

- Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to assess neurotoxicity risks.

- Degradation pathways : Use DFT to model hydrolysis mechanisms under acidic/alkaline conditions .

Basic: What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer:

- Screening : Test binary mixtures like ethyl acetate/hexane or methanol/water.

- Gradient cooling : Dissolve the compound at reflux in a high-boiling solvent (e.g., ethanol) and slowly add a non-solvent (e.g., water) to induce crystallization.

- Monitor crystal growth : Use polarized light microscopy to assess crystal habit and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.